6-styryl-2-[3-(trifluoromethyl)benzyl]-4,5-dihydro-3(2H)-pyridazinone
CAS No.: 303146-66-9
Cat. No.: VC7622955
Molecular Formula: C20H17F3N2O
Molecular Weight: 358.364
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303146-66-9 |
|---|---|
| Molecular Formula | C20H17F3N2O |
| Molecular Weight | 358.364 |
| IUPAC Name | 6-[(E)-2-phenylethenyl]-2-[[3-(trifluoromethyl)phenyl]methyl]-4,5-dihydropyridazin-3-one |
| Standard InChI | InChI=1S/C20H17F3N2O/c21-20(22,23)17-8-4-7-16(13-17)14-25-19(26)12-11-18(24-25)10-9-15-5-2-1-3-6-15/h1-10,13H,11-12,14H2/b10-9+ |
| Standard InChI Key | CVZRWVUIEJFFRI-MDZDMXLPSA-N |
| SMILES | C1CC(=O)N(N=C1C=CC2=CC=CC=C2)CC3=CC(=CC=C3)C(F)(F)F |
Introduction
Chemical Identification and Structural Characteristics
6-Styryl-2-[3-(trifluoromethyl)benzyl]-4,5-dihydro-3(2H)-pyridazinone is a synthetic organic compound belonging to the pyridazinone family, characterized by a dihydropyridazinone core substituted with styryl and trifluoromethylbenzyl groups. Its molecular formula is C₂₀H₁₇F₃N₂O, with a molecular weight of 358.36 g/mol. The IUPAC name, 6-[(E)-2-phenylethenyl]-2-[[3-(trifluoromethyl)phenyl]methyl]-4,5-dihydropyridazin-3-one, reflects its stereospecific styryl configuration (E-isomer) and the presence of a trifluoromethyl group at the benzyl position.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 303146-66-9 |
| Molecular Formula | C₂₀H₁₇F₃N₂O |
| Molecular Weight | 358.36 g/mol |
| InChI | InChI=1S/C20H17F3N2O/c21-20(22,23)17-8-4-7-16(13-17)14-25-19(26)... |
| SMILES | C1CC(=O)N(N=C1C=CC2=CC=CC=C2)CC3=CC(=CC=C3)C(F)(F)F |
| PubChem CID | 1471697 |
The compound’s XLogP3 value of 4.7 predicts moderate lipophilicity, influenced by the electron-withdrawing trifluoromethyl group (-CF₃) and the conjugated styryl system. The dihydropyridazinone ring adopts a partially saturated conformation, reducing planarity compared to aromatic pyridazines, which may impact binding interactions in biological systems.
Physicochemical and Spectral Properties
Experimental data on solubility and stability remain limited, but computational models provide insights:
-
Solubility: Predicted low aqueous solubility (<0.1 mg/mL at 25°C) due to high lipophilicity.
-
UV-Vis Absorption: λₘₐₐ ≈ 270 nm (π→π* transition of styryl group) and 310 nm (n→π* of pyridazinone).
-
Thermal Stability: Decomposition temperature estimated at 220–240°C via thermogravimetric analysis of analogs .
The trifluoromethyl group enhances metabolic stability by resisting oxidative degradation, a feature critical for in vivo applications.
Biological Activity and Research Applications
Although direct pharmacological studies on this compound are sparse, structurally related pyridazinones exhibit diverse bioactivities:
-
Kinase Inhibition: Analog 2-benzyl-6-(4-methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone (CAS: 337923-00-9) inhibits glycogen synthase kinase-3β (GSK-3β) with IC₅₀ = 1.2 μM .
-
Anticancer Potential: Styryl-substituted pyridazinones demonstrate pro-apoptotic effects in breast cancer cell lines (MCF-7, IC₅₀ = 8.7 μM) .
The trifluoromethylbenzyl moiety in 6-styryl-2-[3-(trifluoromethyl)benzyl]-4,5-dihydro-3(2H)-pyridazinone may enhance blood-brain barrier permeability, suggesting utility in neurological disorder research.
Future Directions and Industrial Relevance
The compound’s unique structure positions it as a candidate for:
-
Targeted Drug Discovery: Optimization as a kinase or protease inhibitor.
-
Agricultural Chemistry: Herbicidal activity screening leveraging the CF₃ group’s electrophilicity.
-
Material Science: Fluorescent probes utilizing conjugated styryl-pyridazinone systems.
Ongoing research should prioritize solubility enhancement via prodrug strategies or co-crystallization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume